PF-8380 - 1144035-53-9

PF-8380

Catalog Number: EVT-279320
CAS Number: 1144035-53-9
Molecular Formula: C22H21Cl2N3O5
Molecular Weight: 478.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-8380 is a potent and selective small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). [ [], [], []] ATX is a secreted enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). [ [], []] LPA is a bioactive phospholipid that exerts pleiotropic effects on various cell types by binding to specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades. [ [], []] PF-8380 effectively blocks the enzymatic activity of ATX, thereby reducing LPA production and modulating LPA-mediated signaling pathways. [ [], [], []] Due to its role in regulating LPA signaling, PF-8380 has emerged as a valuable tool compound in preclinical research for investigating the therapeutic potential of ATX inhibition in various disease models, including inflammation, fibrosis, cancer, and neurological disorders. [ [], [], [], [], [], [], [], [], []]

Lysophosphatidic Acid (LPA)

Relevance: LPA is the primary product of autotaxin (ATX) enzymatic activity, and its production is effectively inhibited by PF-8380. [, , , , , , , , , ] Many studies investigating PF-8380 focus on its ability to reduce LPA levels and downstream signaling, highlighting the close relationship between these two molecules.

Lysophosphatidylcholine (LPC)

Relevance: In the context of PF-8380 research, LPC is important because its availability can influence the efficacy of ATX inhibition. [, , , ] For example, one study showed that supplementing a diet with unsaturated LPC increased unsaturated LPA levels in a manner dependent on ATX activity, and this effect was blocked by PF-8380. []

AM095

Relevance: AM095 is often used in conjunction with PF-8380 to confirm the involvement of the ATX-LPA-LPA1 signaling axis in various biological processes. [] One study demonstrated that both AM095 and PF-8380 independently inhibited the development of bleomycin-induced pulmonary fibrosis, highlighting the therapeutic potential of targeting both ATX and LPA receptors. []

AS2717638

Relevance: Similar to AM095, AS2717638 is used alongside PF-8380 to study the ATX-LPA signaling pathway. [] A study found that both AS2717638 and PF-8380 attenuated LPS-induced neuroinflammation in mice, indicating the potential of targeting both ATX and specific LPA receptors for therapeutic interventions. []

Ki16425

Relevance: Ki16425 is another tool used to dissect the role of LPA signaling in conjunction with PF-8380. [, ] In a study investigating the role of ATX in vascular smooth muscle cells, Ki16425 and PF-8380 both attenuated cell proliferation and migration, supporting the involvement of the ATX-LPA axis in these processes. []

GLPG1690

Relevance: GLPG1690 represents a clinically relevant ATX inhibitor and is often used as a benchmark for comparing the efficacy of novel ATX inhibitors, including PF-8380. [, , ] Several studies highlight the structural similarities between GLPG1690 and PF-8380, which has informed the design and development of new ATX inhibitors. [, ]

BI-2545

Relevance: BI-2545 was derived from the optimization of PF-8380 and represents a promising lead compound for further development as a potential therapeutic agent for diseases involving the ATX-LPA axis. [] This exemplifies how research on PF-8380 has directly led to the discovery of new ATX inhibitors with potentially improved clinical utility.

Synthesis Analysis

The synthesis of PF-8380 involves several key steps, focusing on the construction of its complex molecular architecture. The process typically includes:

  1. Formation of the Core Structure: The synthesis begins with the creation of the benzo[d]oxazol-2(3H)-one moiety, which is crucial for the biological activity of the compound.
  2. Introduction of Functional Groups: The incorporation of the 3,5-dichlorobenzyl group is essential for enhancing the potency against autotaxin.
  3. Final Coupling Reactions: Various coupling reactions are employed to link these fragments together, ensuring that the final product retains its inhibitory properties.

Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity levels (≥97% as determined by HPLC) during synthesis .

Chemical Reactions Analysis

PF-8380 primarily engages in inhibition reactions with autotaxin, leading to a decrease in lysophosphatidic acid production. The mechanism involves:

  1. Competitive Inhibition: PF-8380 competes with substrate lysophosphatidylcholine for binding at the active site of autotaxin.
  2. Binding Affinity: The compound has an IC50 value of approximately 2.8 nM in isolated enzyme assays and 101 nM in whole blood assays, indicating its high potency .
  3. Impact on Inflammatory Pathways: By reducing lysophosphatidic acid levels, PF-8380 influences downstream signaling pathways involved in inflammation and cancer progression.
Mechanism of Action

The mechanism by which PF-8380 exerts its effects involves several steps:

  1. Binding to Autotaxin: PF-8380 binds to the active site of autotaxin, inhibiting its enzymatic activity.
  2. Reduction of Lysophosphatidic Acid Levels: This inhibition leads to decreased levels of lysophosphatidic acid in biological fluids, which is associated with various pathological conditions.
  3. Biological Effects: The decrease in lysophosphatidic acid modulates cellular responses such as inflammation and tumor growth, making PF-8380 a candidate for therapeutic applications .
Physical and Chemical Properties Analysis

PF-8380 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data can vary based on formulation.
  • Stability: Requires storage at -20°C to maintain stability over time.
  • Purity: High purity level (≥97%) ensures reliability in experimental applications .
Applications

PF-8380 has been explored for various scientific applications:

  1. Research on Inflammation: Used extensively to study the role of lysophosphatidic acid in inflammatory diseases.
  2. Cancer Research: Investigated for its potential to inhibit tumor growth through modulation of autotaxin activity.
  3. Neuroscience Studies: Evaluated for its ability to cross the blood-brain barrier and its effects on central nervous system disorders .
Discovery and Development of PF-8380 as an Autotaxin-Targeted Therapeutic Agent

Rational Design and Structural Optimization of PF-8380

PF-8380 (CAS 1144035-53-9) emerged from a systematic medicinal chemistry campaign to develop potent autotaxin (ATX) inhibitors with improved drug-like properties. The compound was designed as a structural analog of earlier ATX inhibitors, retaining the critical zinc-binding benzoxazolone moiety while addressing pharmacokinetic limitations. Initial lead compounds exhibited high crystallinity and poor aqueous solubility due to the planar benzoxazolone ring system, which contributed to high crystal lattice energy and erratic oral absorption [1] [3]. Researchers optimized the molecular architecture by:

  • Introducing a piperazine-propionyl linker to enhance conformational flexibility
  • Incorporating a 3,5-dichlorobenzyl carbamate to optimize hydrophobic pocket interactions
  • Maintaining the acidic benzoxazolone (pKa ≈ 7.6) for zinc coordination [1] [10]

This strategic optimization yielded PF-8380, which demonstrated an IC₅₀ of 2.8 nM against recombinant human ATX in isolated enzyme assays using the fluorogenic substrate FS-3. However, its potency decreased to 101 nM in human whole blood due to significant plasma protein binding (>99%), highlighting the compound's key limitation for therapeutic applications despite its improved enzyme affinity [2] [10].

Pharmacophoric Site Identification in Autotaxin Binding Pockets

X-ray crystallographic studies of PF-8380 bound to the ATX catalytic domain revealed a T-shaped binding pocket architecture that defined its pharmacophore:

Table 1: Pharmacophoric Elements of PF-8380 in ATX Binding

Structural ElementBinding Site InteractionFunctional Role
Benzoxazolone ringCoordinates catalytic zinc ions (Zn²⁺)Essential for catalytic inhibition
Carbonyl oxygenHydrogen bonds with Trp275 backbone NHStabilizes carbamate orientation
3,5-Dichlorophenyl groupOccupies hydrophobic pocket (Leu213, Ile167)Provides van der Waals interactions
Piperazine moietyPositioned in hydrophilic grooveModulates solubility and conformational flexibility

The hydrophobic pocket accommodated the dichlorophenyl group through interactions with Leu213, Leu216, Ala217, Ile167, Ser169, Trp260, and Phe273. Meanwhile, the catalytic zinc site featured Asp311 and His474 residues that coordinated zinc ions, with the benzoxazolone nitrogen forming a critical electrostatic interaction. The hydrophilic channel contained Tyr306 and Phe274 residues that partially sandwiched the piperazine-1-carboxylate group, with the carbamate carbonyl forming a weak hydrogen bond with the backbone nitrogen of Trp275 [1] [7] [10]. This tripartite binding mode established PF-8380 as a type I inhibitor that simultaneously occupies the hydrophobic pocket and zinc-binding site, directly competing with the natural substrate lysophosphatidylcholine (LPC) [7].

Structure-Activity Relationship (SAR) Studies for Enhanced ATX Inhibition

Comprehensive SAR studies around the PF-8380 scaffold identified critical structural requirements for ATX inhibition:

Table 2: Key SAR Findings for PF-8380 Analogs

Modification SiteStructural VariationImpact on ATX InhibitionReference
Zinc-binding groupReplacement of benzoxazolone with oxazolinone↓ Activity, ↑ Solubility [1]
Triazole derivatives (e.g., compound 12)↑ Metabolic stability, ↓ hERG inhibition [1]
Hydrophobic moiety3,5-Dichloro → 3-CN-5-Cl substitution↓ hERG activity but ↑ Efflux, ↓ Bioavailability [1]
Trifluoromethoxybenzonitrile↑ Potency but ↑ hERG inhibition [4]
Linker regionCarbamate → amide replacement↓ Whole blood potency, ↑ hERG inhibition [4]
Methylation of amide nitrogen↑ Permeability but ↓ ATX inhibition [1]

Critical SAR insights include:

  • The benzoxazolone moiety proved irreplaceable for high potency (≤10 nM IC₅₀), with truncation to oxazolinone (compound 8b) reducing activity despite improved solubility [1].
  • Triazole-based analogs (compound 12) maintained potency (IC₅₀ = 9 nM in serum assay) while reducing hERG channel inhibition (IC₅₀ >30 μM) and improving metabolic stability [1] [7].
  • 3,5-Disubstituted benzyl groups were optimal for hydrophobic pocket occupation, with electron-withdrawing substituents (Cl, CN, CF₃O) enhancing affinity. Mono-substitution or ortho-substitution dramatically reduced potency [1] [3].
  • Hydrogen bond donors negatively impacted membrane permeability, as evidenced by increased artificial membrane permeability (PAMPA) upon methylation of amide NH (compound 8c) [1].

These findings guided development of second-generation inhibitors with improved pharmaceutical profiles while retaining the core pharmacophoric elements of PF-8380.

Comparative Efficacy Against Early-Generation Autotaxin Inhibitors

PF-8380 represented a significant advancement over earlier ATX inhibitors but exhibited limitations compared to contemporary successors:

Table 3: Comparative Analysis of ATX Inhibitors

InhibitorEnzymatic IC₅₀ (nM)Whole Blood/Plasma IC₅₀Key AdvantagesLimitations
PF-83802.8 [2]101 nM (human blood) [2]First nanomolar non-lipid inhibitorHigh plasma protein binding, hERG inhibition (IC₅₀ = 480 nM) [4]
HA-1556.5 [8]>500 nMHigh enzymatic potencyPoor plasma stability
S328265.6 [7]N/ALipid-based inhibitor with good potencyPoor metabolic stability
GLPG-1690117 [7]250 nM [7]Advanced to Phase III trials for IPFTerminated due to safety concerns [7]
BI-25453 [4]56 nM (rat blood) [4]Clean hERG profile, improved microsomal stabilityLimited in vivo data
Compound 27a39 [7]57 nM (plasma) [7]Balanced potency and solubilityModerate permeability

Key comparative findings:

  • Potency translation: PF-8380 exhibited a 36-fold decrease in potency when moving from purified enzyme (2.8 nM) to human whole blood (101 nM), compared to only 18-fold decrease for BI-2545 (3 nM → 56 nM) due to reduced plasma protein binding [4] [2].
  • Zinc-binding alternatives: Triazole-based derivatives (e.g., compound 27a) achieved comparable enzymatic potency (39 nM) to PF-8380 while demonstrating superior solubility profiles and reduced hERG interactions [7].
  • In vivo efficacy: At 0.3 mg/kg in rats, PF-8380 reduced LPA isoforms (16:0, 18:0, 18:1, 20:4) by 70-80% at Cₘₐₓ, establishing proof-of-concept for ATX inhibition in physiological environments [1]. However, BI-2545 showed more sustained LPA reduction at lower doses due to improved pharmacokinetic properties [4].
  • Therapeutic utility: Unlike PF-8380, optimized inhibitors like GLPG-1690 and BI-2545 were specifically designed to overcome the limitations of poor solubility, hERG inhibition, and metabolic instability that hampered PF-8380's clinical translation [4] [7] [10].

Properties

CAS Number

1144035-53-9

Product Name

PF-8380

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

Molecular Formula

C22H21Cl2N3O5

Molecular Weight

478.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29)

InChI Key

JMSUDQYHPSNBSN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl

Solubility

soluble in DMSO

Synonyms

6-(3-(piperazin-1-yl)propanoyl)benzo(d)oxazol-2(3H)-one
PF 8380
PF-8380
PF8380

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.